Cas no 1001438-99-8 (3-Methyl-5-(2-oxopropyl)benzoic acid)

3-Methyl-5-(2-oxopropyl)benzoic acid is a benzoic acid derivative featuring a methyl substituent at the 3-position and a 2-oxopropyl group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable further derivatization or serve as intermediates in the preparation of more complex molecules. The presence of both a carboxylic acid and a ketone moiety enhances its reactivity, making it suitable for applications such as cross-coupling reactions, condensation processes, or as a building block for heterocyclic compounds. Its well-defined structure ensures consistent performance in synthetic workflows.
3-Methyl-5-(2-oxopropyl)benzoic acid structure
1001438-99-8 structure
Product name:3-Methyl-5-(2-oxopropyl)benzoic acid
CAS No:1001438-99-8
MF:C11H12O3
MW:192.211183547974
CID:5002075

3-Methyl-5-(2-oxopropyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-5-(2-oxopropyl)benzoic acid
    • 3-Methyl-5-(2-oxopropyl)benzoic acid
    • Inchi: 1S/C11H12O3/c1-7-3-9(5-8(2)12)6-10(4-7)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
    • InChI Key: VFAZYDNMKZJRHR-UHFFFAOYSA-N
    • SMILES: O=C(C)CC1C=C(C(=O)O)C=C(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Topological Polar Surface Area: 54.4
  • XLogP3: 1.4

3-Methyl-5-(2-oxopropyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010013607-1g
3-Methyl-5-(2-oxopropyl)benzoic acid
1001438-99-8 97%
1g
$1564.50 2023-09-04

Additional information on 3-Methyl-5-(2-oxopropyl)benzoic acid

3-Methyl-5-(2-oxopropyl)benzoic Acid: A Comprehensive Overview

The compound 3-Methyl-5-(2-oxopropyl)benzoic Acid (CAS No. 1001438-99-8) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This benzoic acid derivative is characterized by its methyl group at the 3-position and a 2-oxopropyl substituent at the 5-position on the benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Methyl-5-(2-oxopropyl)benzoic Acid through a variety of methodologies. Researchers have explored both traditional and modern techniques, including Suzuki coupling reactions, Friedel-Crafts acylation, and microwave-assisted synthesis. These methods have not only improved the yield but also enhanced the purity of the compound, making it more accessible for large-scale production and subsequent applications.

The benzoic acid framework of this compound serves as a versatile platform for further functionalization. The presence of the methyl group at the 3-position introduces steric effects, which can influence the reactivity and selectivity of the molecule in various reactions. On the other hand, the 2-oxopropyl group at the 5-position introduces a ketone functionality, enabling participation in enolate chemistry and other carbonyl-related reactions. This dual functionality makes 3-Methyl-5-(2-oxopropyl)benzoic Acid an attractive candidate for designing bioactive molecules and advanced materials.

In terms of biological activity, recent studies have highlighted the potential of 3-Methyl-5-(2-oxopropyl)benzoic Acid as a lead compound in drug discovery. Preclinical research has demonstrated its ability to modulate key enzymes and receptors involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, investigations into its cytotoxicity profiles have revealed selective activity against certain cancer cell lines, indicating its promise in oncology research.

The material science community has also taken interest in this compound due to its unique electronic properties. Researchers have explored its application as a building block for constructing advanced organic semiconductors and functional polymers. The ability to tune its electronic characteristics through substituent modification has opened new avenues for developing high-performance materials for optoelectronic devices.

From an environmental perspective, the synthesis and application of 3-Methyl-5-(2-oxopropyl)benzoic Acid are being evaluated for their sustainability. Green chemistry principles are being integrated into its production processes to minimize waste and reduce energy consumption. This aligns with global efforts to promote eco-friendly chemical practices while maintaining high standards of product quality.

In conclusion, 3-Methyl-5-(2-oxopropyl)benzoic Acid (CAS No. 1001438-99-8) stands as a multifaceted compound with diverse applications across various scientific domains. Its structural uniqueness, coupled with recent advancements in synthesis and application research, positions it as a key molecule for future innovations in medicine, materials science, and beyond.

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